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Compound of Interest

Compound Name:
3-(Methylamino)pyridazine-4-

carbonitrile

Cat. No.: B597031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-
(Methylamino)pyridazine-4-carbonitrile (C₆H₆N₄), a heterocyclic compound of interest in

medicinal chemistry and materials science. Due to the limited availability of published

experimental data for this specific molecule, this document utilizes representative data from

structurally analogous compounds, namely 3-amino-5-arylpyridazine-4-carbonitriles, to provide

a robust predictive analysis. The methodologies and expected spectral features for Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) are detailed herein.

Predicted and Analogous Spectral Data
The following tables summarize the expected and analogous spectral data for 3-
(Methylamino)pyridazine-4-carbonitrile. The data for analogous compounds is derived from

published literature on 3-amino-5-arylpyridazine-4-carbonitriles, which serve as excellent

models for predicting the spectral behavior of the target compound.[1][2]

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

Pyridazine-H

(C₅-H)
8.0 - 8.5 Doublet ~4-6

Expected to be

downfield due to

the

electronegativity

of the adjacent

nitrogen atoms

and the electron-

withdrawing

nitrile group.

Pyridazine-H

(C₆-H)
8.5 - 9.0 Doublet ~4-6

Coupled to C₅-H.

Its precise shift is

influenced by the

electronic effects

of the

substituents.

NH 5.0 - 7.0 Broad Singlet -

Position and

broadening are

dependent on

solvent and

concentration.

May exchange

with D₂O.

CH₃ 3.0 - 3.5
Singlet or

Doublet

(~5 if coupled to

NH)

The methyl

protons attached

to the nitrogen.

May show

coupling to the

NH proton

depending on the

solvent and

temperature.
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Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

C₃ (C-N) 155 - 160
Carbon bearing the

methylamino group.

C₄ (C-CN) 90 - 95

Carbon attached to the nitrile

group. Shielded by the nitrile

functionality.

C₅ 130 - 135 Pyridazine ring carbon.

C₆ 140 - 145

Pyridazine ring carbon,

typically deshielded by the

adjacent nitrogen.

CN 115 - 120 Nitrile carbon.

CH₃ 30 - 35 Methyl carbon.

Table 3: Predicted IR Absorption Bands
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch 3300 - 3500 Medium
Secondary amine N-H

stretching vibration.

C-H Stretch

(Aromatic)
3000 - 3100 Medium-Weak

Pyridazine ring C-H

stretching.

C-H Stretch (Aliphatic) 2850 - 2960 Medium-Weak
Methyl group C-H

stretching.

C≡N Stretch 2215 - 2230 Strong

Characteristic sharp

absorption for the

nitrile group.[1]

C=N, C=C Stretch 1550 - 1650 Medium-Strong

Aromatic ring

stretching vibrations.

[1]

N-H Bend 1500 - 1600 Medium
Secondary amine N-H

bending.

Table 4: Predicted Mass Spectrometry Data
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Ion Predicted m/z Notes

[M]⁺ 134.06

Molecular ion peak

corresponding to the

monoisotopic mass of C₆H₆N₄.

[3]

[M+H]⁺ 135.07

Protonated molecular ion,

commonly observed in ESI and

CI modes.[3]

[M+Na]⁺ 157.05
Sodium adduct, often seen in

ESI-MS.[3]

Fragmentation Ions < 134

Expected fragmentation may

involve the loss of HCN (m/z

27) from the nitrile group or

cleavage of the methyl group

(m/z 15).

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data, based on

common laboratory practices and methods reported for similar compounds.[1][4]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker 300).[1]

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often

suitable for nitrogen-containing heterocycles.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

A standard one-pulse sequence is used to acquire the ¹H spectrum.
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Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

acquisition of 16-64 scans.

Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

A proton-decoupled pulse program (e.g., PENDANT, DEPT) is used.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

The spectral width is set to cover the expected range of chemical shifts (e.g., 0-200 ppm).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer (e.g., Thermonicolet Nexus 670).

[1]

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the compound is finely ground with ~100 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

The mixture is transferred to a pellet press and compressed under high pressure to form a

transparent disc.

Acquisition:

A background spectrum of the empty sample compartment or a pure KBr pellet is

recorded.

The sample pellet is placed in the spectrometer's sample holder.

The spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The data is presented in terms of wavenumber (cm⁻¹) versus transmittance (%).
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2.3 Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g.,

GC-MS or LC-MS) or with a direct infusion source (e.g., Electrospray Ionization - ESI).

Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g.,

methanol, acetonitrile) to a low concentration (e.g., 10-100 µg/mL).

Acquisition (ESI-MS Example):

The solution is infused into the ESI source at a constant flow rate.

The instrument is operated in positive or negative ion mode. Positive mode is common for

nitrogenous bases to observe [M+H]⁺ ions.

The mass analyzer (e.g., quadrupole, time-of-flight) scans a mass range appropriate for

the compound's molecular weight (e.g., m/z 50-500).

Data is processed to produce a mass spectrum showing relative intensity versus mass-to-

charge ratio (m/z).

Visualized Workflow
The logical flow of spectroscopic and spectrometric analysis for structural elucidation is a

critical process in chemical research. The following diagram illustrates this workflow.
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Caption: Workflow for the structural analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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